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Compound of Interest

Compound Name: 1-Furfurylpyrrole

Cat. No.: B075762 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic

Analysis

In the landscape of heterocyclic chemistry, the fusion of aromatic motifs offers a powerful

strategy for the synthesis of novel molecular architectures with unique electronic and biological

properties. This guide provides a comprehensive spectroscopic comparison of 1-
furfurylpyrrole, a molecule integrating both furan and pyrrole rings, against its fundamental

building blocks. By presenting key experimental data from Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document serves as a

valuable resource for researchers engaged in the design and characterization of new chemical

entities.

Data Presentation: A Comparative Overview
The following tables summarize the key spectroscopic data for 1-furfurylpyrrole, furan, and

pyrrole, facilitating a direct comparison of their characteristic spectral features.

¹H NMR Spectral Data
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Compound Proton Chemical Shift (δ) ppm

1-Furfurylpyrrole H2' (Pyrrole) 6.68

H3' (Pyrrole) 6.16

Methylene (-CH₂-) 4.97

H5'' (Furan) 7.37

H4'' (Furan) 6.32

H3'' (Furan) 6.20

Furan[1] H2, H5 7.4

H3, H4 6.4

Pyrrole[1] H1 (N-H) ~8.0 (broad)

H2, H5 6.7

H3, H4 6.1

¹³C NMR Spectral Data
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Compound Carbon Chemical Shift (δ) ppm

1-Furfurylpyrrole C2', C5' (Pyrrole) 121.2

C3', C4' (Pyrrole) 108.6

Methylene (-CH₂-) 48.2

C2'' (Furan) 151.8

C5'' (Furan) 142.9

C3'' (Furan) 110.8

C4'' (Furan) 108.2

Furan[2] C2, C5 142.8

C3, C4 109.9

Pyrrole[2] C2, C5 118.5

C3, C4 108.2

IR Absorption Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://homepages.abdn.ac.uk/m.jaspars/pages/OSA/Tables.pdf
https://homepages.abdn.ac.uk/m.jaspars/pages/OSA/Tables.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Functional Group Absorption Range (cm⁻¹)

1-Furfurylpyrrole C-H (Aromatic) ~3100

C-H (Aliphatic) ~2900

C=C (Aromatic) ~1500-1600

C-N Stretch ~1300-1400

C-O-C (Furan) ~1000-1100

Furan C-H (Aromatic) ~3130-3160

C=C (Aromatic) ~1500, ~1580

C-O-C Stretch ~1015, ~1140

Pyrrole N-H Stretch ~3400 (broad)

C-H (Aromatic) ~3100

C=C (Aromatic) ~1530

C-N Stretch ~1470

UV-Vis Absorption Data
Compound Solvent λmax (nm)

Molar Absorptivity
(ε)

1-Furfurylpyrrole Ethanol 220 -

Furan Hexane 208 -

Pyrrole Ethanol 210 ~15,000

235 ~500

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for

analysis.

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse

sequence is used to acquire the free induction decay (FID). Typically, 16-64 scans are

acquired to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-

decoupled pulse sequence is typically used to simplify the spectrum. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay are often required.

Data Processing: The acquired FID is Fourier transformed, phase-corrected, and baseline-

corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two KBr or

NaCl plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared spectrometer is used for analysis.

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.

Sample Spectrum: The sample is placed in the spectrometer's sample compartment, and the

infrared spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., ethanol, hexane, or cyclohexane). The concentration is adjusted to ensure that

the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0

AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.

Blank Measurement: A cuvette filled with the pure solvent is placed in the reference beam

path, and another cuvette with the same solvent is placed in the sample beam path to record

a baseline.

Sample Measurement: The cuvette in the sample beam path is replaced with a cuvette

containing the sample solution, and the absorption spectrum is recorded over the desired

wavelength range (e.g., 200-400 nm).

Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding

absorbance value are determined from the spectrum.

Mandatory Visualization
The following diagram illustrates the structural relationship between 1-furfurylpyrrole, furan,

and pyrrole, highlighting their shared and distinct structural motifs.
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Structural relationship of the compared molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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